molecular formula C10H15ClFN B13453956 (2-Fluoro-2-phenylpropyl)(methyl)amine hydrochloride

(2-Fluoro-2-phenylpropyl)(methyl)amine hydrochloride

Cat. No.: B13453956
M. Wt: 203.68 g/mol
InChI Key: UAUOCCSKTPLASE-UHFFFAOYSA-N
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Description

(2-Fluoro-2-phenylpropyl)(methyl)amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom, a phenyl group, and a methylamine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-2-phenylpropyl)(methyl)amine hydrochloride typically involves the reaction of 2-fluoro-2-phenylpropylamine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Fluoro-2-phenylpropylamine+Methylamine+HCl(2-Fluoro-2-phenylpropyl)(methyl)amine hydrochloride\text{2-Fluoro-2-phenylpropylamine} + \text{Methylamine} + \text{HCl} \rightarrow \text{this compound} 2-Fluoro-2-phenylpropylamine+Methylamine+HCl→(2-Fluoro-2-phenylpropyl)(methyl)amine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-2-phenylpropyl)(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler amines.

Scientific Research Applications

(2-Fluoro-2-phenylpropyl)(methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-2-phenylpropyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-2-phenylpropyl)(methyl)amine hydrochloride
  • (2-Bromo-2-phenylpropyl)(methyl)amine hydrochloride
  • (2-Iodo-2-phenylpropyl)(methyl)amine hydrochloride

Uniqueness

(2-Fluoro-2-phenylpropyl)(methyl)amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom also influences the compound’s biological activity and interactions with molecular targets.

Properties

Molecular Formula

C10H15ClFN

Molecular Weight

203.68 g/mol

IUPAC Name

2-fluoro-N-methyl-2-phenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H14FN.ClH/c1-10(11,8-12-2)9-6-4-3-5-7-9;/h3-7,12H,8H2,1-2H3;1H

InChI Key

UAUOCCSKTPLASE-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)(C1=CC=CC=C1)F.Cl

Origin of Product

United States

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